6-Bromopyrido[3,4-d]pyrimidine
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Overview
Description
6-Bromopyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring with a bromine atom attached at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrido[3,4-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminonicotinonitrile.
Bromination: The aromatic ring is brominated using reagents such as N-bromosuccinimide (NBS).
Condensation and Cyclization: The brominated intermediate undergoes condensation and cyclization reactions.
Dimroth Rearrangement: The final step involves a Dimroth rearrangement to yield this compound.
Industrial Production Methods: In industrial settings, microwave irradiation is often employed to enhance the efficiency of the synthesis. This method not only improves yields but also reduces the formation of undesirable by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidines .
Scientific Research Applications
6-Bromopyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromopyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the human chemokine receptor CXCR2. This interaction inhibits the signaling pathways mediated by CXCR2, which are involved in inflammatory and immune responses . The compound’s ability to inhibit these pathways makes it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Comparison with Similar Compounds
- 6-Chloropyrido[3,4-d]pyrimidine
- 6-Fluoropyrido[3,4-d]pyrimidine
- 6-Iodopyrido[3,4-d]pyrimidine
Comparison: 6-Bromopyrido[3,4-d]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H4BrN3 |
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Molecular Weight |
210.03 g/mol |
IUPAC Name |
6-bromopyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-7-1-5-2-9-4-11-6(5)3-10-7/h1-4H |
InChI Key |
ZGHKXVYFZYZTJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=CN=C1Br |
Origin of Product |
United States |
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